Diotyrosine I-125

Description

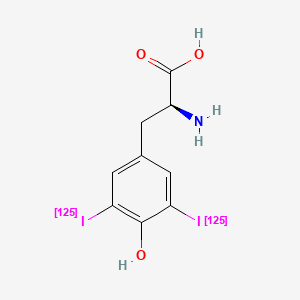

Diotyrosine I 125: is a radiolabeled form of diotyrosine, a dimeric form of the amino acid tyrosine. Diotyrosine itself is a non-proteinogenic amino acid formed by the oxidation of tyrosine residues in proteins. The radiolabeling with iodine-125 allows for the tracking and study of diotyrosine in various biological and chemical processes .

Properties

CAS No. |

65214-01-9 |

|---|---|

Molecular Formula |

C9H9I2NO3 |

Molecular Weight |

428.98 g/mol |

IUPAC Name |

(2S)-2-amino-3-[4-hydroxy-3,5-bis(125I)(iodanyl)phenyl]propanoic acid |

InChI |

InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1/i10-2,11-2 |

InChI Key |

NYPYHUZRZVSYKL-CQGJRLFOSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1[125I])O)[125I])C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : Diotyrosine can be synthesized through the enzyme-catalyzed oxidation of tyrosine. This process involves the use of enzymes such as myeloperoxidase or cytochrome P450 enzymes like CYP56A1 . The reaction typically occurs under oxidative conditions, often involving hydrogen peroxide as the oxidizing agent .

Industrial Production Methods: : Industrial production of diotyrosine involves a three-step chromatographic procedure. This includes DEAE-cellulose chromatography in a boric acid-sodium borate buffer, followed by two-dimensional pH-dependent chromatography on BioGel P-2, and finally, affinity chromatography using immobilized phenylboronic acid .

Chemical Reactions Analysis

Types of Reactions: : Diotyrosine undergoes various chemical reactions, including:

Oxidation: Formation of diotyrosine itself is an oxidative process.

Complex Formation: Diotyrosine can form complexes with borate due to its 2,2′-biphenol structural motif.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide is commonly used.

Major Products

Scientific Research Applications

Diotyrosine I 125 has several scientific research applications:

Biomarker for Oxidative Stress: Diotyrosine is used as a biomarker for oxidative stress in various organisms.

Protein Crosslinking Studies: It is used to study protein crosslinking in response to oxidative stress.

Endocrine Disruption Research: Diotyrosine has been studied for its effects on thyroid hormone signaling and its potential role as an endocrine disruptor.

Mechanism of Action

Diotyrosine exerts its effects primarily through its structural similarity to tyrosine and its ability to form crosslinks in proteins. It can disrupt thyroid hormone signaling by inhibiting the binding of thyroid hormone to its receptors, thereby suppressing thyroid hormone receptor-mediated transcriptional activation . This inhibition affects various cellular pathways, including the PI3k/Akt/MAPK pathway .

Comparison with Similar Compounds

Similar Compounds

Tyrosine: The parent amino acid from which diotyrosine is derived.

Diiodotyrosine: Another iodinated form of tyrosine involved in thyroid hormone synthesis.

Uniqueness: : Diotyrosine is unique due to its ability to form crosslinks in proteins, which is not a characteristic of tyrosine or diiodotyrosine. This crosslinking ability makes it a valuable biomarker for oxidative stress and a tool for studying protein-protein interactions .

Q & A

Q. What are the critical safety protocols for handling and storing Diotyrosine I-125 in laboratory settings?

this compound requires stringent safety measures due to its volatile nature and thyroid-targeting radioactivity. Key protocols include:

- Conducting iodinations in certified fume hoods with HEPA filtration to minimize airborne contamination .

- Using double-gloved PPE and thyroid shielding during handling.

- Storing I-125 in airtight, lead-shielded containers to reduce radiation exposure.

- Regularly monitoring lab surfaces with Geiger counters to detect contamination .

- Prohibiting food/drink in the workspace and enforcing strict decontamination procedures post-experiment.

Q. How can researchers design reproducible receptor-binding assays using this compound-labeled ligands?

- Ligand Preparation : Use fresh this compound conjugates to avoid degradation (e.g., LDL preparations are unstable; plan experiments promptly after synthesis) .

- Binding Conditions : Optimize buffer pH (e.g., 7.4 for macrophage receptor studies) and temperature (4°C for equilibrium binding).

- Control Groups : Include non-radioactive competitors (e.g., excess unlabeled Ox-LDL) to validate specificity .

- Data Normalization : Express binding as counts per minute (CPM) normalized to total protein or cell count.

Q. What methodologies ensure high radiochemical purity in this compound synthesis?

- Iodination Techniques : Use chloramine-T or Iodogen methods under inert gas to minimize oxidation byproducts .

- Purification : Employ size-exclusion chromatography (SEC) or dialysis to separate free I-125 from conjugated products.

- Quality Control : Validate purity via radio-TLC or HPLC with gamma-detection, targeting >95% radiochemical purity .

Advanced Research Questions

Q. How can iodination efficiency of this compound be optimized while mitigating radiolysis?

- Reaction Parameters : Reduce exposure to light and oxygen (use argon-purged vials) to prevent radiolytic degradation .

- Stabilizers : Add antioxidants like ascorbic acid (0.1% w/v) to scavenge free radicals.

- Dose Calibration : Use lower specific activity (e.g., 0.5 mCi/µg) to minimize self-irradiation damage .

- Kinetic Monitoring : Track incorporation efficiency hourly via radio-TLC to identify optimal reaction duration.

Q. How to resolve discrepancies in excretion kinetics data from this compound tracer studies?

- Modeling Approaches : Fit data to first-order excretion models (rate constants: 1.5–3.5 day⁻¹) and compare Akaike Information Criterion (AIC) values to select the best-fit model .

- Controlled Variables : Standardize animal models (e.g., rabbit vs. rodent) and dietary iodine intake to reduce interspecies variability.

- Validation : Cross-check urinary vs. fecal excretion routes using gamma-counting of homogenized samples .

Q. What strategies integrate Monte Carlo simulations into radiation safety assessments for this compound experiments?

- Geometric Modeling : Replicate experimental setups (e.g., seed placement in brachytherapy phantoms) using software like MCNP or GEANT4 .

- Dose Rate Mapping : Simulate ambient dose rates at varying distances (e.g., 1–100 cm) to identify safe handling zones.

- Experimental Validation : Compare simulated results with physical dosimetry (e.g., TLD measurements) to refine models .

Methodological Considerations for Data Reliability

- Reproducibility : Document experimental parameters (e.g., buffer composition, incubation times) in supplemental materials for peer replication .

- Statistical Rigor : Use ANOVA or mixed-effects models to analyze variance across technical and biological replicates .

- Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting results (e.g., dose-dependent vs. time-dependent excretion patterns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.